molecular formula C76H97N30O55P7 B570294 Ridostin CAS No. 112279-02-4

Ridostin

货号: B570294
CAS 编号: 112279-02-4
分子量: 2527.583
InChI 键: OIMSZUDJRCJRFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ridostin is a double-stranded ribonucleic acid (dsRNA) polymer and an interferon inducer of natural origin, derived from Saccharomyces cerevisiae yeast killer strains . Its primary research value lies in its potent antiviral and immunomodulatory activities. The compound functions by stimulating the production of endogenous interferon in humans and animals, which in turn creates an antiviral state within cells . This mechanism has made it a subject of interest for the study and development of prophylactic and therapeutic strategies against viral infections . Research indicates that the interferon-inducing and antiviral effects of Ridostin can be substantially enhanced when combined with cationic liposomes, which appears to improve the efficiency of intracellular dsRNA delivery . This combination strategy has been shown to reduce the required effective dose of Ridostin by a significant margin in vitro . Beyond virology, clinical studies have explored the use of Ridostin for immunocorrection in inflammatory disorders, such as in the treatment of chronic salpingitis and oophoritis in women of reproductive age . The drug profile for Ridostin indicates it has been marketed in Russia for viral infections . According to its patent, the formulation of Ridostin is reported to exhibit lower toxicity and no mutagenic activity compared to some other synthetic interferon inducers . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

112279-02-4

分子式

C76H97N30O55P7

分子量

2527.583

IUPAC 名称

[3-[[3-[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C38H49N15O29P4.C38H48N15O26P3/c39-16-1-3-50(37(61)46-16)33-22(57)25(13(77-33)6-72-83(63,64)65)80-85(68,69)75-8-15-27(24(59)35(79-15)52-10-44-18-28(40)42-9-43-29(18)52)82-86(70,71)74-7-14-26(23(58)34(78-14)51-4-2-17(54)47-38(51)62)81-84(66,67)73-5-12-20(55)21(56)32(76-12)53-11-45-19-30(53)48-36(41)49-31(19)60;39-16-1-3-50(37(62)46-16)32-21(57)20(56)13(74-32)6-70-80(64,65)79-27-15(76-34(24(27)60)52-10-44-18-28(40)42-9-43-29(18)52)8-72-82(68,69)78-26-14(75-33(23(26)59)51-4-2-17(55)47-38(51)63)7-71-81(66,67)77-25-12(5-54)73-35(22(25)58)53-11-45-19-30(53)48-36(41)49-31(19)61/h1-4,9-15,20-27,32-35,55-59H,5-8H2,(H,66,67)(H,68,69)(H,70,71)(H2,39,46,61)(H2,40,42,43)(H,47,54,62)(H2,63,64,65)(H3,41,48,49,60);1-4,9-15,20-27,32-35,54,56-60H,5-8H2,(H,64,65)(H,66,67)(H,68,69)(H2,39,46,62)(H2,40,42,43)(H,47,55,63)(H3,41,48,49,61)

InChI 键

OIMSZUDJRCJRFX-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=CN=C5N)COP(=O)(O)OC6C(OC(C6O)N7C=CC(=O)NC7=O)COP(=O)(O)OC8C(OC(C8O)N9C=NC1=C9NC(=NC1=O)N)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=CC(=O)NC7=O)O)OP(=O)(O)OCC8C(C(C(O8)N9C=NC1=C9NC(=NC1=O)N)O)O)O

同义词

ridostin

产品来源

United States

准备方法

Biological Basis of dsRNA Production

The Saccharomyces cerevisiae killer strain harbors a symbiotic dsRNA virus system, where VLPs encapsulate dsRNA genomes. These VLPs are non-infectious to humans but serve as a stable source of high-polymer dsRNA. The L and M dsRNA segments encode RNA-dependent RNA polymerase and toxin proteins, respectively, but only the structural dsRNA is retained for pharmaceutical use.

Fermentation Conditions

Industrial-scale Ridostin production requires optimized fermentation to maximize VLP yield:

  • Medium Composition : Carbon sources (e.g., glucose), nitrogen (yeast extract), and trace minerals.

  • Induction Parameters : Temperature (28–30°C), pH (4.5–5.5), and aeration (1.0–1.5 vvm).

  • Harvesting : Cells are collected during late-log phase to ensure maximal VLP accumulation.

Extraction of dsRNA from Virus-Like Particles

Cell Lysis and VLP Isolation

After fermentation, cells are lysed using mechanical disruption (e.g., bead milling) or enzymatic digestion (lyticase). VLPs are separated via differential centrifugation:

  • Low-speed centrifugation (3,000 ×g, 10 min) removes cell debris.

  • High-speed centrifugation (100,000 ×g, 2 h) pellets VLPs.

dsRNA Purification

The lithium chloride (LiCl) precipitation method, adapted from plant dsRNA protocols, is employed to isolate dsRNA from VLPs:

StepReagent/ConditionPurposeReference
12 M LiCl, 4°C, 12 hPrecipitates ssRNA and proteins
270% ethanol washRemoves residual LiCl
3DNase I treatmentEliminates genomic DNA
4CF-11 cellulose chromatographyEnriches dsRNA

This method avoids phenol-chloroform extraction, reducing toxicity and improving scalability.

Characterization and Quality Control

Electrophoretic Analysis

Denaturing agarose gel electrophoresis confirms dsRNA size and purity:

  • L Segment : 4.6 kb (intact VLPs).

  • M Segment : 1.6–1.8 kb (degraded during processing).

Spectrophotometric and Bioactivity Assays

  • A260/A280 Ratio : ≥2.0 indicates minimal protein contamination.

  • TLR3 Activation : In vitro assays using HEK293-TLR3 cells verify immunostimulatory potency.

Comparative Analysis of Natural vs. Synthetic dsRNA Production

ParameterRidostin (Natural)Synthetic (e.g., PolyA:PolyU)
SourceSaccharomyces cerevisiaeChemical polymerization
Purity≥95% dsRNAVariable (70–90%)
ImmunogenicityHigh (TLR3 activation)Moderate (OAS/RNase L pathway)
CostHigh (fermentation)Low (bulk synthesis)

Natural dsRNA exhibits superior bioactivity but faces challenges in yield and cost.

Industrial-Scale Production Challenges

Stability of dsRNA

dsRNA degrades rapidly in aqueous solutions. Ridostin formulations use lyophilization with cryoprotectants (trehalose, mannitol) to enhance shelf life.

Regulatory Compliance

The SRC VB “Vector” adheres to Good Manufacturing Practice (GMP) guidelines, ensuring batch-to-batch consistency through:

  • In-process testing : pH, conductivity, endotoxin levels.

  • Sterility : 0.22 µm filtration before lyophilization .

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the guanosine and adenosine residues.

    Reduction: Reduction reactions can occur at the uridine and cytidine residues.

    Substitution: Nucleophilic substitution reactions can modify the ribonucleotide bases, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Nucleophiles: Ammonia, hydroxylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanosine can produce 8-oxoguanosine, while reduction of cytidine can yield dihydrouridine.

科学研究应用

Chemistry

In chemistry, Ridostin is used as a model compound to study the properties and behavior of oligonucleotides. It serves as a reference for developing new synthetic methods and understanding nucleotide interactions.

Biology

In biological research, this compound is employed in studies of RNA structure and function. It is used to investigate the mechanisms of RNA folding, hybridization, and interactions with proteins.

Medicine

In medicine, Ridostin has potential therapeutic applications. It can be used in the development of RNA-based drugs and as a tool for gene silencing and regulation.

Industry

In the industrial sector, this compound is utilized in the production of diagnostic assays and as a component in various biotechnological applications.

作用机制

The mechanism of action of Ridostin involves its interaction with specific molecular targets, such as RNA-binding proteins and enzymes. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various cellular processes. The pathways involved include RNA interference, gene regulation, and signal transduction.

相似化合物的比较

Ridostin vs. Larifan

Larifan, another dsRNA-based drug, is derived from the replicative form of bacteriophage f2 dsRNA produced in Escherichia coli . While both Ridostin and Larifan act as immunostimulants and IFN inducers, they differ in key aspects:

Parameter Ridostin Larifan
Source Saccharomyces cerevisiae dsRNA Bacteriophage f2 dsRNA
Applications Influenza, herpes, Chlamydia, antitumor therapy Antiviral, antitumor (ointment, suppositories)
Mechanism IFN induction, immunomodulation IFN induction, antitumor activity
Clinical Status Approved in Russia Developed in Latvia

Key Findings :

  • Both compounds exhibit broad-spectrum antiviral activity, but Ridostin has more documented applications in combination therapies .
  • Larifan’s antitumor activity is highlighted in its dosage forms (e.g., injection, ointment), though direct efficacy comparisons with Ridostin in preclinical models are absent in available data .

Ridostin vs. Ezrin Peptides

Ezrin peptides, such as HEP1 and Rupe2032, are synthetic immunostimulants mimicking heparan sulfate receptor regions. In murine HSV-1 models, these peptides outperformed Ridostin in survival outcomes at significantly lower doses:

Parameter Ridostin Ezrin Peptides
Dose (Mouse Model) 100 µg/mouse 0.1 µg/mouse
Survival Time 6 days 5.4–10.1 days
Mechanism IFN induction Direct immunostimulation via receptor mimicry
Clinical Status Approved for humans Experimental (preclinical)

Key Findings :

  • Ezrin peptides demonstrated 1,000-fold higher potency than Ridostin in protecting against lethal HSV-1 infection .
  • Ridostin’s approval status contrasts with the experimental stage of ezrin peptides, which require further validation in human trials .

Ridostin in Combination Therapies

Ridostin’s efficacy is enhanced when combined with other agents:

  • With Hypoxenum and Essentiale Forte H: Normalized α2-macroglobulin (α2-MG) and neopterin levels in preclinical models .
  • With Cycloferon, Cytoflavin, and Phosphogliv: Improved lipid peroxidation product normalization and CRP reduction compared to standard therapy alone .

Advantage : Ridostin’s compatibility with diverse therapeutic agents underscores its versatility, a feature less documented for Larifan or ezrin peptides .

常见问题

Q. What experimental models are recommended to evaluate Ridostin’s immunomodulatory and antiviral mechanisms?

Ridostin’s immunomodulatory effects are typically studied using in vitro models (e.g., cytokine profiling in human peripheral blood mononuclear cells) and in vivo animal models (e.g., murine influenza or herpes simplex virus infection). Researchers should measure interferon (IFN) induction levels via ELISA or qPCR and correlate these with viral load reduction . For rigor, ensure models replicate human immune responses, such as using transgenic mice with humanized immune systems. Include controls for baseline IFN levels and validate dsRNA purity via gel electrophoresis .

Q. What standardized protocols exist for isolating and characterizing Ridostin’s dsRNA components?

Ridostin’s dsRNA (L: 4.6 kb; M: 1.6–1.8 kb) is isolated from Saccharomyces cerevisiae killer strains using phenol-chloroform extraction followed by DNase treatment to remove contaminants. Characterization involves agarose gel electrophoresis for size verification and sequencing to confirm dsRNA integrity. Quantitative methods like UV spectrophotometry (A260/A280 ratio >1.8) ensure purity. Researchers must document batch-to-batch variability, as impurities can skew immunomodulatory outcomes .

Q. How should researchers design dose-response studies to optimize Ridostin’s therapeutic window?

Use a tiered approach:

  • Phase 1 (In vitro): Test a broad concentration range (e.g., 0.1–100 µg/mL) in cell cultures to identify non-toxic doses (via MTT assay) and effective IFN-inducing concentrations.
  • Phase 2 (In vivo): Translate safe doses to animal models, adjusting for metabolic scaling. Monitor adverse effects (e.g., systemic inflammation) and efficacy endpoints (e.g., viral titer reduction). Statistical tools like ANOVA with post-hoc tests are critical for identifying optimal doses .

Advanced Research Questions

Q. How can contradictions in Ridostin’s reported efficacy across antiviral studies be methodologically resolved?

Contradictions often arise from variability in dsRNA purity, host species, or viral strains. To address this:

  • Conduct a systematic review with inclusion criteria prioritizing studies that report dsRNA characterization data .
  • Perform meta-regression to isolate confounding variables (e.g., dosage, administration route).
  • Validate findings using harmonized protocols across multiple labs, as seen in multi-center trials for IFN-based therapies .

Q. What advanced methodologies are suitable for studying Ridostin’s synergistic effects with antitumor therapies?

  • Combination Index (CI) Analysis: Use the Chou-Talalay method to quantify synergy between Ridostin and chemotherapeutics (e.g., cisplatin) in cancer cell lines. CI <1 indicates synergy.
  • Longitudinal Immune Monitoring: Track tumor-infiltrating lymphocytes (TILs) and IFN-γ levels in murine models via flow cytometry.
  • Transcriptomic Profiling: RNA sequencing can identify pathways (e.g., JAK-STAT) activated by Ridostin during tumor regression .

Q. How can researchers mitigate bias when analyzing Ridostin’s impact on Chlamydia infection models?

  • Blinded Study Design: Assign treatment groups randomly and ensure lab technicians are blinded to sample identities.
  • Negative Controls: Include dsRNA-free vehicles to rule out non-specific immune activation.
  • Outcome Predefinition: Specify primary endpoints (e.g., bacterial load reduction) before data collection to avoid post hoc bias. Statistical methods like propensity score matching can adjust for baseline differences in host immunity .

Methodological Resources

  • Data Contradiction Analysis: Apply GRADE criteria to evaluate evidence quality and FINER frameworks to refine hypotheses .
  • Experimental Reproducibility: Follow Beilstein Journal guidelines for documenting dsRNA isolation protocols and raw data deposition .
  • Ethical Compliance: Adhere to institutional guidelines for animal models, particularly when studying Ridostin’s pro-inflammatory effects .

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